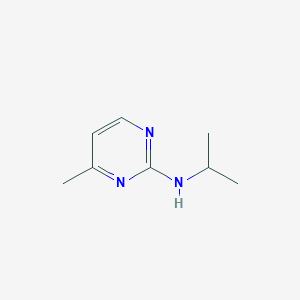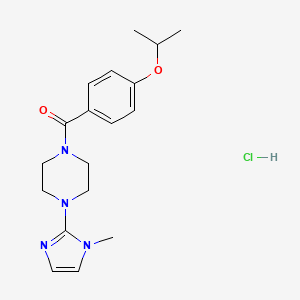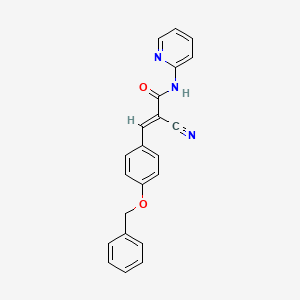
N-Isopropyl-4-methylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyl-4-methylpyrimidin-2-amine is a compound that falls within the category of substituted pyrimidines, which are of interest due to their wide range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss N-Isopropyl-4-methylpyrimidin-2-amine, they do provide insights into the synthesis, molecular structure, and chemical properties of related pyrimidine derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of starting materials such as pyrylium salts, chloropyrimidines, or cyano compounds that undergo various chemical reactions including cyclization, nucleophilic substitution, and alkylation to yield the desired substituted pyrimidines. For instance, the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine involves a two-stage process starting from a pyrylium salt, which is then reacted with amines to form N-alkylpyridinium salts . Similarly, the synthesis of N-substituted-4-trifluoromethylpyrimidinyl-2-amines is achieved by reacting 2-chloro-4-trifluoromethylpyrimidine with amines under specific conditions . These methods could potentially be adapted for the synthesis of N-Isopropyl-4-methylpyrimidin-2-amine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using experimental techniques such as X-ray crystallography, FT-IR, FT-Raman, and NMR, alongside theoretical methods like density functional theory (DFT). These techniques help in determining the conformation, bond lengths, and vibrational frequencies of the molecules . The molecular structure analysis of N-Isopropyl-4-methylpyrimidin-2-amine would likely reveal insights into its steric and electronic properties, which are crucial for understanding its reactivity and potential biological activity.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents onto the pyrimidine ring. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, as well as steric effects imposed by substituents like isopropyl groups . The chemical behavior of N-Isopropyl-4-methylpyrimidin-2-amine would be expected to be influenced by the isopropyl and methyl groups, potentially making it a weak nucleophilic base suitable for certain organic syntheses.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents can significantly alter these properties. For example, the introduction of isopropyl groups can increase steric hindrance and affect the compound's reactivity and physical state . The chemical properties, such as acidity or basicity, can also be inferred from the molecular structure and the electronic distribution within the molecule . Theoretical calculations, including those for dipole moment, polarizability, and hyperpolarizability, provide additional information on the reactivity and potential applications of these compounds in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Environmental Degradation of Nitrogen-containing Compounds
Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds, including those similar in structure to N-Isopropyl-4-methylpyrimidin-2-amine. AOPs improve the efficacy of treatment schemes for toxic and hazardous amino-compounds found in water, demonstrating the importance of developing technologies for their degradation. Specific focus is on aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides, with ozone and Fenton processes showing high reactivity (Bhat & Gogate, 2021).
Analytical Methods for Biogenic Amines in Foods
The analysis of biogenic amines (BAs) in foods, which can include compounds structurally related to N-Isopropyl-4-methylpyrimidin-2-amine, is crucial due to their toxicity and as indicators of food freshness or spoilage. Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are extensively used for the quantitative determination of BAs in various food matrices (Önal, 2007).
Material Science: Poly-N-isopropyl Acrylamide (PNIPAM) Microgels
Research into Poly-N-isopropyl acrylamide (PNIPAM) and its cononsolvency in water/methanol mixtures provides insights into material behavior at the molecular level. This is relevant to the study of N-Isopropyl-4-methylpyrimidin-2-amine as it relates to the broader field of polymer science and applications in creating stimuli-responsive materials (Scherzinger et al., 2014).
Medicinal Chemistry: Immune Response Modifiers
Imiquimod, a compound with a similar amine functional group, highlights the potential of N-Isopropyl-4-methylpyrimidin-2-amine in medicinal chemistry. Imiquimod acts as an immune response modifier, activating cytokines without inherent antiviral or antiproliferative activity in vitro. This suggests a pathway for the therapeutic application of similar compounds (Syed, 2001).
Catalysis: Synthesis of Heterocyclic Compounds
The synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) using hybrid catalysts, including those involving amines, demonstrates the chemical versatility and catalytic potential of compounds like N-Isopropyl-4-methylpyrimidin-2-amine. This area of research is crucial for developing new pharmaceuticals and materials (Parmar et al., 2023).
Propriétés
IUPAC Name |
4-methyl-N-propan-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(2)10-8-9-5-4-7(3)11-8/h4-6H,1-3H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUFGAGHUBZOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-4-methylpyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2500098.png)
![3-Methyl-5-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2500100.png)
![3-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2500105.png)

![N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2500108.png)

![4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B2500112.png)

![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxamide](/img/structure/B2500115.png)
![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/no-structure.png)
![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid](/img/structure/B2500117.png)
![3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2500118.png)

